molecular formula C21H17N3 B5234399 N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine

N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine

Cat. No. B5234399
M. Wt: 311.4 g/mol
InChI Key: PUJLMHKFTMAADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, commonly known as INDY, is a potent and selective inhibitor of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal L-cells, and it plays a crucial role in regulating glucose homeostasis and incretin hormone secretion. INDY has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Mechanism of Action

INDY exerts its pharmacological effects by selectively binding to and activating N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, a receptor that is predominantly expressed in pancreatic beta cells and intestinal L-cells. Activation of N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine leads to the stimulation of cyclic AMP (cAMP) production and subsequent activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This results in the release of insulin from pancreatic beta cells and the secretion of incretin hormones from intestinal L-cells.
Biochemical and Physiological Effects:
INDY has been shown to stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY also increases the secretion of incretin hormones, such as GLP-1 and GIP, which play a crucial role in regulating glucose homeostasis. In addition, INDY has been shown to improve lipid metabolism and reduce body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of INDY is its selectivity for N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, which minimizes off-target effects and reduces the risk of adverse events. However, INDY has limited solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, INDY has a relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Future Directions

There are several potential future directions for research on INDY. One area of interest is the development of more potent and selective N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine agonists with improved pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of INDY on glucose homeostasis and metabolic function in animal models and humans. Finally, the potential therapeutic applications of INDY in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrant further investigation.

Synthesis Methods

The synthesis of INDY involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of sodium methoxide as a base. The resulting intermediate is then subjected to a Friedel-Crafts reaction with fluorene in the presence of aluminum trichloride as a catalyst. The final product is obtained after purification by column chromatography.

Scientific Research Applications

INDY has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that INDY can stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY has also been shown to increase the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis.

properties

IUPAC Name

N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-2-4-19-15(3-1)10-16-9-14(5-7-20(16)19)12-22-18-6-8-21-17(11-18)13-23-24-21/h1-9,11,13,22H,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJLMHKFTMAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CNC4=CC5=C(C=C4)NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine

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